

An In-depth Technical Guide to (Z)-Akuammidine (C21H24N2O3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. Primarily isolated from plant species such as Gelsemium elegans and the seeds of Picralima nitida, this natural compound has garnered significant interest within the scientific community.[1][2][3] Its pharmacological profile is characterized by its interaction with opioid receptors, exhibiting a preference for the μ -opioid receptor. This technical guide provides a comprehensive overview of (Z)-Akuammidine, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its primary signaling pathway. The information is presented to support further research and development of this promising bioactive molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **(Z)-Akuammidine** is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of future experiments.



Property	Value	Source
Molecular Formula	C21H24N2O3	[1]
Molecular Weight	352.4 g/mol	[1]
IUPAC Name	methyl 15-ethylidene-13- (hydroxymethyl)-3,17- diazapentacyclo[12.3.1.02,10. 04,9.012,17]octadeca- 2(10),4,6,8-tetraene-13- carboxylate	[1]
Canonical SMILES	CC=C1CN2C3CC1C(C2CC4= C3NC5=CC=CC=C45) (CO)C(=O)OC	[1]
XLogP3	1.5	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Melting Point	240 °C	[2]
Boiling Point	513 °C	[2]

Biological Activity: Opioid Receptor Binding

(Z)-Akuammidine has been identified as an agonist at opioid receptors, with a notable preference for the μ -opioid receptor. The binding affinities, expressed as Ki values, are summarized in Table 2. This opioidergic activity is the foundation for its potential therapeutic applications, particularly in analgesia.

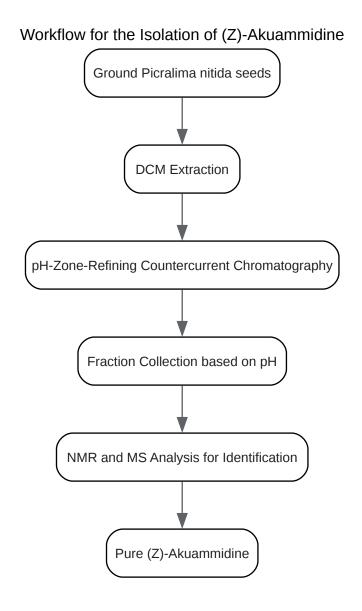
Receptor	Ki (μM)	Source
μ-opioid receptor	0.6	
δ-opioid receptor	2.4	
к-opioid receptor	8.6	_



Experimental Protocols Isolation of (Z)-Akuammidine from Picralima nitida Seeds

The following protocol is a summary of the method described by Creed et al. (2020) for the isolation of akuammidine using pH-zone-refining countercurrent chromatography.

Workflow for Isolation of (Z)-Akuammidine



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Caption: Workflow for the isolation of (Z)-Akuammidine.



Methodology:

- Extraction: The ground seeds of Picralima nitida are subjected to extraction with dichloromethane (DCM).
- Chromatography: The resulting crude extract is then purified using pH-zone-refining countercurrent chromatography.
- Fractionation: Elution of the alkaloids is achieved over a pH gradient, with different alkaloids partitioning at different pH ranges.
- Identification: The collected fractions are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of (Z)-Akuammidine.

Total Synthesis of Akuammidine

The first total synthesis of akuammidine was reported by Zhang et al. (2022). While a detailed, step-by-step protocol is not provided in the publication, the key synthetic step involves an Aldol condensation with formaldehyde.

Key Synthetic Step:

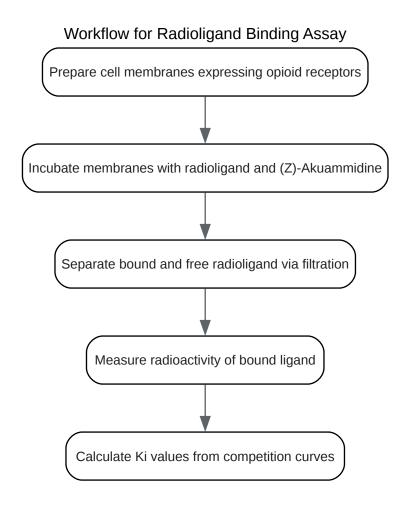
- An advanced intermediate (compound 24 in the publication) is treated with lithium diisopropylamide (LDA).
- The resulting enolate is then reacted with formaldehyde to introduce the hydroxymethyl group at the C16 position, yielding the desired akuammidine stereoisomer.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of **(Z)-Akuammidine** to opioid receptors.

Workflow for Radioligand Binding Assay





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Caption: Workflow for Radioligand Binding Assay.

Methodology:

- Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ , δ , or κ) are prepared.
- Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for µ-opioid receptors) and varying concentrations of **(Z)-Akuammidine**.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.



 Data Analysis: Competition binding curves are generated, and the Ki values are calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of **(Z)-Akuammidine** at the μ -opioid receptor by measuring the inhibition of cyclic AMP (cAMP) production.

Methodology:

- Cell Culture: HEK293 cells stably expressing the μ-opioid receptor and a cAMP biosensor (e.g., GloSensor) are cultured.
- Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of (Z)-Akuammidine.
- Measurement: The luminescence signal from the cAMP biosensor is measured over time.
- Data Analysis: The inhibition of the forskolin-induced cAMP production by (Z)-Akuammidine
 is quantified, and EC50 values are determined from the concentration-response curves.

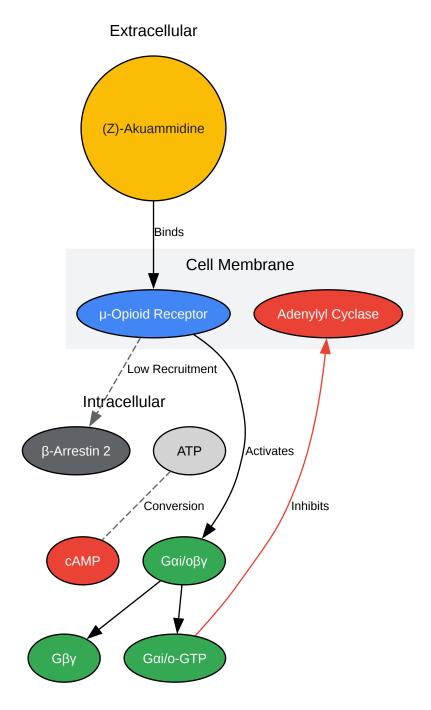
Signaling Pathway

(Z)-Akuammidine acts as a G protein-biased agonist at the μ -opioid receptor. Upon binding, it preferentially activates the G α i/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Notably, this activation occurs with low recruitment of β -arrestin 2, which is a pathway associated with some of the adverse effects of traditional opioids.

Signaling Pathway of **(Z)-Akuammidine** at the μ -Opioid Receptor



Signaling Pathway of (Z)-Akuammidine



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Caption: Signaling pathway of **(Z)-Akuammidine** at the μ -opioid receptor.

Conclusion



(Z)-Akuammidine is a compelling natural product with well-defined interactions at opioid receptors. Its G protein-biased agonism at the μ-opioid receptor suggests a potential for developing novel analgesics with an improved side-effect profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing alkaloid. Further research into its total synthesis, downstream signaling, and in vivo efficacy is warranted to fully elucidate its pharmacological properties and potential clinical applications.

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References

- 1. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
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